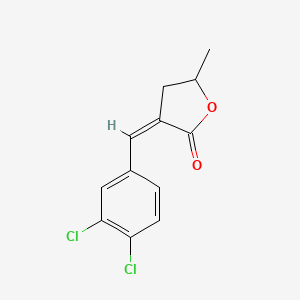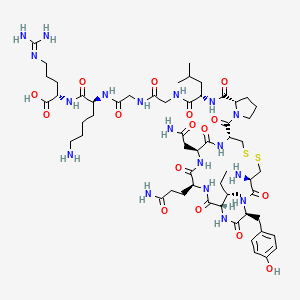
Oxytocin, gly-lys-arg-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethenyl-3-nitroso-2-oxazolidinone is a chemical compound belonging to the oxazolidinone class. Oxazolidinones are known for their unique chemical structure and significant biological activities, particularly as antibiotics. This compound features an oxazolidinone ring with an ethenyl group at the 5-position and a nitroso group at the 3-position, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-3-nitroso-2-oxazolidinone can be achieved through several methods. One common approach involves the reaction of urea with ethanolamine under microwave irradiation, using a catalytic amount of nitromethane to generate hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides . Additionally, the use of organoiodine chemistry enables the enantioselective intermolecular oxyamination of alkenes with N-(fluorosulfonyl)carbamate .
Industrial Production Methods
Industrial production of 5-ethenyl-3-nitroso-2-oxazolidinone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-Ethenyl-3-nitroso-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The ethenyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the ethenyl group under mild conditions.
Major Products Formed
Oxidation: Nitro-oxazolidinone derivatives.
Reduction: Amino-oxazolidinone derivatives.
Substitution: Various substituted oxazolidinone derivatives depending on the nucleophile used.
科学研究应用
5-Ethenyl-3-nitroso-2-oxazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-ethenyl-3-nitroso-2-oxazolidinone involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby blocking the translation process .
相似化合物的比较
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant strains.
Uniqueness
5-Ethenyl-3-nitroso-2-oxazolidinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl and nitroso groups provide additional sites for chemical modification, making it a versatile compound for various applications.
属性
CAS 编号 |
90685-16-8 |
|---|---|
分子式 |
C57H92N18O16S2 |
分子量 |
1349.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C57H92N18O16S2/c1-5-30(4)46-54(88)68-35(17-18-42(60)77)50(84)71-39(24-43(61)78)51(85)73-40(28-93-92-27-33(59)47(81)70-38(52(86)74-46)23-31-13-15-32(76)16-14-31)55(89)75-21-9-12-41(75)53(87)72-37(22-29(2)3)48(82)66-25-44(79)65-26-45(80)67-34(10-6-7-19-58)49(83)69-36(56(90)91)11-8-20-64-57(62)63/h13-16,29-30,33-41,46,76H,5-12,17-28,58-59H2,1-4H3,(H2,60,77)(H2,61,78)(H,65,79)(H,66,82)(H,67,80)(H,68,88)(H,69,83)(H,70,81)(H,71,84)(H,72,87)(H,73,85)(H,74,86)(H,90,91)(H4,62,63,64)/t30-,33-,34-,35-,36-,37-,38-,39-,40-,41-,46-/m0/s1 |
InChI 键 |
NQGZGUSQTBJIHL-FZESHEKZSA-N |
手性 SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


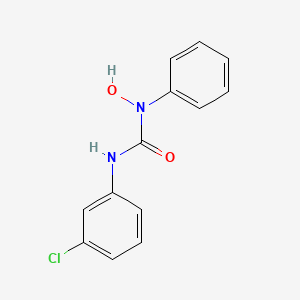
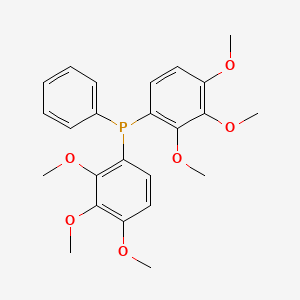
![{4-[(2-Cyanoethyl)(2-phenoxyethyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14351379.png)

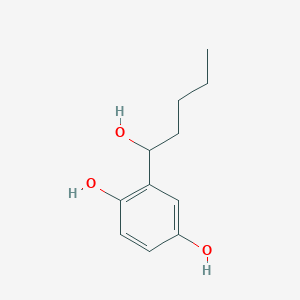

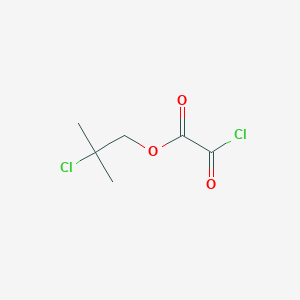
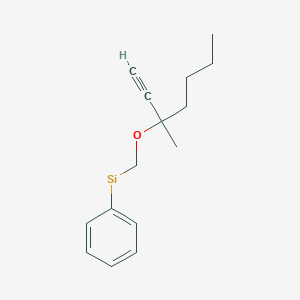
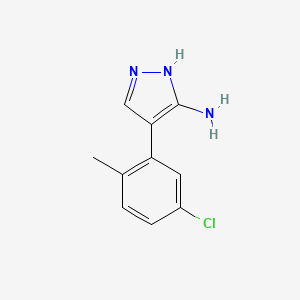
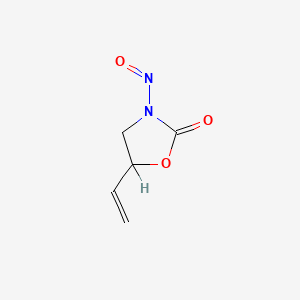
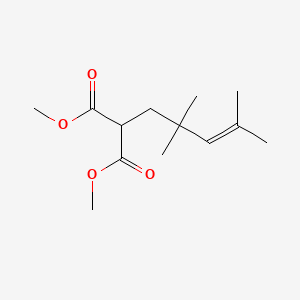
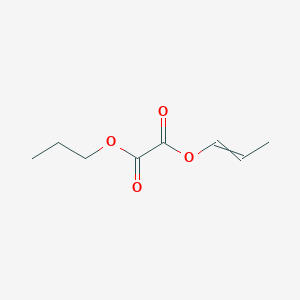
![Ethyl 2-[(2-methoxyethoxy)methoxy]propanoate](/img/structure/B14351461.png)
